molecular formula C20H19ClN2O3 B2614567 N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 898427-88-8

N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide

Cat. No. B2614567
CAS RN: 898427-88-8
M. Wt: 370.83
InChI Key: QTYWPNVLYSBLAC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a piperidine ring (a common feature in many pharmaceuticals) and a chroman moiety (a component of many bioactive compounds). The presence of the 4-chlorophenyl group suggests potential bioactivity, as chlorophenyl groups are common in many pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including coupling reactions, cyclizations, and substitutions .

Scientific Research Applications

a. Antiparasitic Activity: Chroman-4-one analogs, including our compound, have demonstrated antiparasitic potential. For instance:

These derivatives target pteridine reductase-1 and exhibit significant inhibition against Trypanosoma brucei (the causative agent of African trypanosomiasis) and Leishmania infantum (a parasite causing visceral leishmaniasis) at specific concentrations .

Synthetic Methodologies

Several studies have focused on improving synthetic methods for 4-chromanone-derived compounds. From 2016 to 2021, researchers have explored various approaches to prepare chroman-4-one derivatives. These methods are essential for obtaining sufficient quantities of the compound for further investigations .

properties

IUPAC Name

N-(4-chlorophenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c21-14-5-7-15(8-6-14)22-19(25)23-11-9-20(10-12-23)13-17(24)16-3-1-2-4-18(16)26-20/h1-8H,9-13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYWPNVLYSBLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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